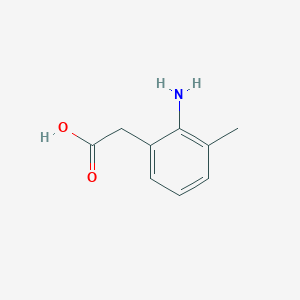
2-(2-Amino-3-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Amino-3-methylphenyl)acetic acid” is a synthetic amino acid derived from the amino acid phenylalanine. It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” could potentially involve methods such as the amidomalonate synthesis, a straightforward extension of the malonic ester synthesis . Another method could be reductive amination of an α-keto acid with ammonia and a reducing agent .Molecular Structure Analysis
The molecular formula of “this compound” is C9H11NO2 . The molecular weight is 165.19 .Scientific Research Applications
Anticancer Activity : A derivative, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, was synthesized and studied for its anticancer activity in vitro, showing potential as a cancer treatment agent (Liu Ying-xiang, 2007).
Antioxidant and Xanthine Oxidase Inhibition : A study on transition metal complexes of an amino acid bearing Schiff base ligand, closely related to 2-(2-Amino-3-methylphenyl)acetic acid, demonstrated antioxidant properties and selective inhibition of xanthine oxidase, which is significant for potential therapeutic applications (Ikram et al., 2015).
Molecular Structure Analysis : The molecular structures of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid were analyzed, providing insights into the properties of these compounds for potential applications in material science and chemistry (Baul et al., 2002).
Enhanced Pseudocapacitance Performance : Research on the electrochemical properties of poly orthoaminophenol film in the presence of different derivatives of phenylglycine, including compounds related to this compound, indicated enhanced pseudocapacitance performance, suggesting applications in supercapacitors (Kowsari et al., 2019).
Botryticide Activity : Certain derivatives of this compound were identified as strong inhibitors of PAL and anthocyanin synthesis and were also active as botryticides in agricultural applications (Maier, 1990).
Antimycobacterial Agents : A series of derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating potential as antimycobacterial agents (Ali & Shaharyar, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, methylphenidate, a compound with a similar structure, non-competitively blocks the reuptake of dopamine and noradrenaline into the terminal by blocking the dopamine transporter (DAT) and noradrenaline transporter (NAT), increasing levels of dopamine and noradrenaline in the synaptic cleft .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways .
properties
IUPAC Name |
2-(2-amino-3-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSZSDTBHYYMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

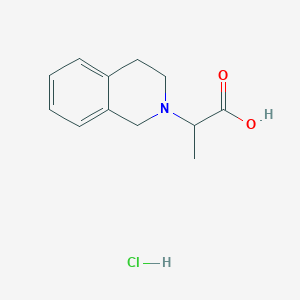
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)
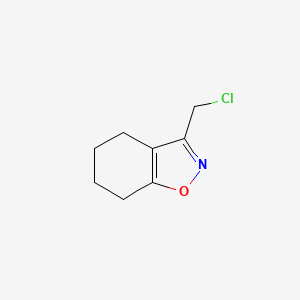
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373736.png)
![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)

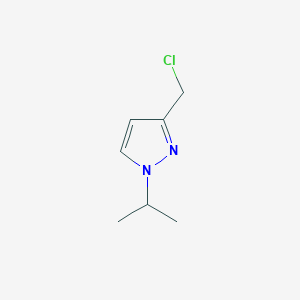
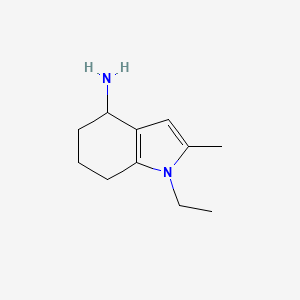


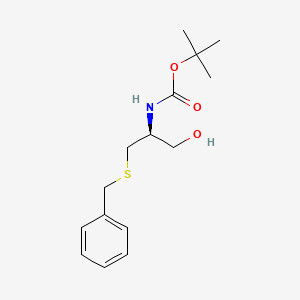
![N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B1373750.png)
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)